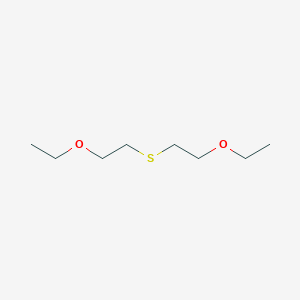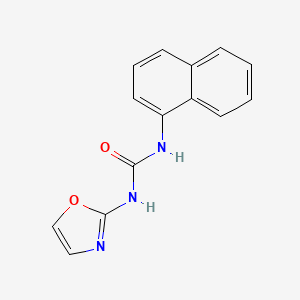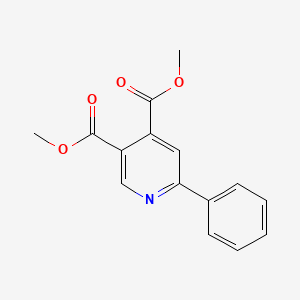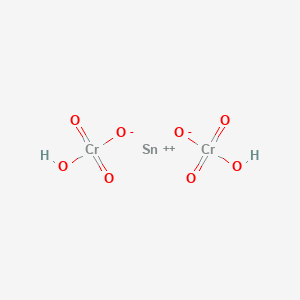
Benzenamine, 4-(methylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, 4-(methylseleno)- typically involves the introduction of a methylseleno group to the benzenamine structure. One common method is through electrophilic aromatic substitution, where benzenamine reacts with a methylseleno electrophile under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure the selective substitution at the para position .
Industrial Production Methods: Industrial production of Benzenamine, 4-(methylseleno)- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions .
Types of Reactions:
Oxidation: Benzenamine, 4-(methylseleno)- can undergo oxidation reactions, leading to the formation of various oxidized products depending on the reagents and conditions used.
Reduction: The compound can be reduced to form simpler derivatives, often involving hydrogenation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides or selenones, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4-(methylseleno)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where selenium compounds have shown promise.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of Benzenamine, 4-(methylseleno)- involves its interaction with molecular targets through its methylseleno group. This group can participate in redox reactions, influencing cellular processes and pathways. The compound’s effects are mediated by its ability to modulate oxidative stress and interact with specific enzymes and proteins involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
4-(Methylthio)benzenamine: Similar in structure but with a methylthio group instead of a methylseleno group, leading to different reactivity and applications.
4-(Methylsulfonyl)benzenamine: Contains a methylsulfonyl group, which significantly alters its chemical behavior compared to the methylseleno derivative
Uniqueness: Benzenamine, 4-(methylseleno)- is unique due to the presence of the methylseleno group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research and industrial applications where selenium’s unique chemistry is advantageous .
Eigenschaften
CAS-Nummer |
35065-62-4 |
|---|---|
Molekularformel |
C7H9NSe |
Molekulargewicht |
186.12 g/mol |
IUPAC-Name |
4-methylselanylaniline |
InChI |
InChI=1S/C7H9NSe/c1-9-7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 |
InChI-Schlüssel |
XLHACCAMYCILNR-UHFFFAOYSA-N |
Kanonische SMILES |
C[Se]C1=CC=C(C=C1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethanethiol, 2-[(trimethylsilyl)oxy]-](/img/structure/B14674066.png)


![Tricyclo[2.2.2.01,4]octane](/img/structure/B14674107.png)






![Hexyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14674121.png)


